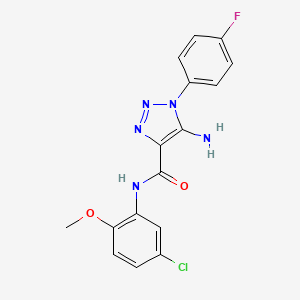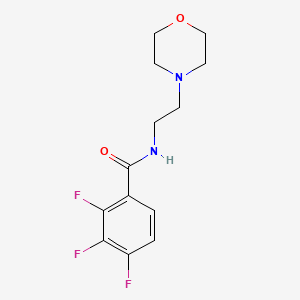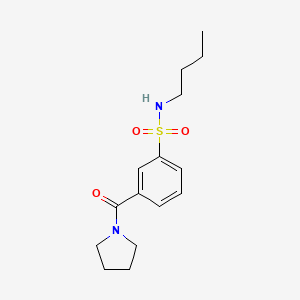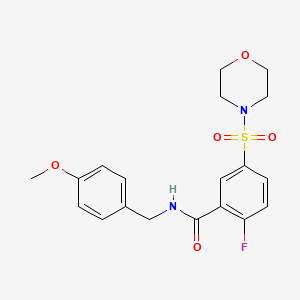![molecular formula C20H22FN3O4 B4450065 3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide](/img/structure/B4450065.png)
3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide
Descripción general
Descripción
3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorine atom, a methoxy group, and a morpholinylacetyl group, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide involves multiple steps, including the introduction of the fluorine atom, methoxy group, and morpholinylacetyl group. The preparation methods typically involve:
-
Synthetic Routes
Step 1: Introduction of the fluorine atom to the benzene ring through electrophilic aromatic substitution.
Step 2: Methoxylation of the benzene ring using methanol and a suitable catalyst.
Step 3: Acylation of the benzene ring with morpholin-4-ylacetyl chloride in the presence of a base to form the final product.
-
Reaction Conditions
- The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
- Catalysts and solvents are chosen based on their ability to facilitate the desired reactions without causing side reactions.
-
Industrial Production Methods
- Industrial production may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency.
- Continuous flow reactors and automated systems may be used to enhance production rates and consistency.
Análisis De Reacciones Químicas
3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
- Oxidation typically affects the methoxy group, converting it to a carbonyl group.
-
Reduction
- Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
- The reduction process may target the carbonyl groups, converting them to alcohols.
-
Substitution
- Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles like amines or thiols.
- Electrophilic substitution can also occur at the benzene ring, introducing new functional groups.
-
Common Reagents and Conditions
- Reagents like acids, bases, and catalysts are commonly used to facilitate these reactions.
- Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used.
- For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide has several scientific research applications, including:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
- Used in cell culture studies to understand its effects on cellular processes.
-
Medicine
- Explored for its potential as a therapeutic agent in treating diseases.
- Studied for its pharmacokinetic properties and interactions with biological targets.
-
Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential in manufacturing processes and product formulations.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, affecting their activity.
- Specific binding sites on these targets are crucial for the compound’s effects.
-
Pathways Involved
- The compound may modulate signaling pathways, leading to changes in cellular processes.
- Pathways related to cell growth, apoptosis, and metabolism may be affected.
Comparación Con Compuestos Similares
3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- 3-fluoro-4-methoxyphenylboronic acid
- 4-fluoro-3-methoxybenzaldehyde
-
Comparison
- While these similar compounds share some structural features, this compound has unique functional groups that confer distinct reactivity and applications.
- The presence of the morpholinylacetyl group and the specific arrangement of functional groups make it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
3-fluoro-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-27-18-12-16(22-20(26)14-3-2-4-15(21)11-14)5-6-17(18)23-19(25)13-24-7-9-28-10-8-24/h2-6,11-12H,7-10,13H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTQAJZVFZTREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-methyl-4-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-2-oxopiperazin-1-yl)acetic acid](/img/structure/B4449984.png)
![N-[4-(aminocarbonyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4449988.png)
![2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide](/img/structure/B4449994.png)

![1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B4450002.png)
![4-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B4450007.png)
![N-[1-(4-chlorophenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4450035.png)


![N-[(4-bromophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride](/img/structure/B4450048.png)

![N-({1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B4450059.png)

![5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4450076.png)
